molecular formula C6H11NO3 B11743033 (3R,5R)-5-methylmorpholine-3-carboxylic acid

(3R,5R)-5-methylmorpholine-3-carboxylic acid

Cat. No.: B11743033
M. Wt: 145.16 g/mol
InChI Key: GGBFJECGJQKNBL-RFZPGFLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,5R)-5-methylmorpholine-3-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a morpholine ring substituted with a methyl group and a carboxylic acid group, making it a versatile intermediate in various chemical reactions and synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-5-methylmorpholine-3-carboxylic acid typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method includes the alkylation of a morpholine derivative followed by carboxylation. The reaction conditions often involve the use of bases such as sodium hydride or potassium carbonate and solvents like tetrahydrofuran or dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high stereoselectivity and yield. The use of biocatalysts and enzyme-mediated reactions is also explored to enhance the efficiency and environmental sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-5-methylmorpholine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions, where the methyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, or halides are employed under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce a variety of functional groups into the morpholine ring, leading to diverse derivatives.

Scientific Research Applications

(3R,5R)-5-methylmorpholine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It is explored for its potential therapeutic properties and as an intermediate in the synthesis of drugs.

    Industry: The compound is utilized in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3R,5R)-5-methylmorpholine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, influencing various biochemical processes. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function.

Comparison with Similar Compounds

Similar Compounds

    (3R,5S)-5-methylmorpholine-3-carboxylic acid: A stereoisomer with different spatial arrangement of atoms.

    (3S,5R)-5-methylmorpholine-3-carboxylic acid: Another stereoisomer with distinct properties.

    5-methylmorpholine-3-carboxylic acid: A compound lacking specific stereochemistry.

Uniqueness

(3R,5R)-5-methylmorpholine-3-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. The (3R,5R) configuration can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications, making it a valuable compound in research and industry.

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

(3R,5R)-5-methylmorpholine-3-carboxylic acid

InChI

InChI=1S/C6H11NO3/c1-4-2-10-3-5(7-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5-/m1/s1

InChI Key

GGBFJECGJQKNBL-RFZPGFLSSA-N

Isomeric SMILES

C[C@@H]1COC[C@@H](N1)C(=O)O

Canonical SMILES

CC1COCC(N1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.